molecular formula C10H14O6 B14703816 Ethyl prop-2-enoate;2-methylidenebutanedioic acid CAS No. 26124-80-1

Ethyl prop-2-enoate;2-methylidenebutanedioic acid

Katalognummer: B14703816
CAS-Nummer: 26124-80-1
Molekulargewicht: 230.21 g/mol
InChI-Schlüssel: JXDQCDJBOZJXEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of ethyl prop-2-enoate;2-methylidenebutanedioic acid involves the polymerization of ethyl 2-propenoate and 2-methylidenebutanedioic acid. The reaction typically occurs in the presence of a catalyst, such as an ion exchange resin or sulfuric acid . The liquid phase esterification reaction of acrylic acid with ethanol is carried out under controlled conditions to produce the desired polymer .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully monitored to optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl prop-2-enoate;2-methylidenebutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl prop-2-enoate;2-methylidenebutanedioic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl prop-2-enoate;2-methylidenebutanedioic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl prop-2-enoate;2-methylidenebutanedioic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields.

Eigenschaften

CAS-Nummer

26124-80-1

Molekularformel

C10H14O6

Molekulargewicht

230.21 g/mol

IUPAC-Name

ethyl prop-2-enoate;2-methylidenebutanedioic acid

InChI

InChI=1S/C5H6O4.C5H8O2/c1-3(5(8)9)2-4(6)7;1-3-5(6)7-4-2/h1-2H2,(H,6,7)(H,8,9);3H,1,4H2,2H3

InChI-Schlüssel

JXDQCDJBOZJXEX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C.C=C(CC(=O)O)C(=O)O

Verwandte CAS-Nummern

26124-80-1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.